[2-[Benzyl(2-phenylethyl)amino]-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate
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Description
[2-[Benzyl(2-phenylethyl)amino]-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate is a useful research compound. Its molecular formula is C23H20Cl2N2O3 and its molecular weight is 443.32. The purity is usually 95%.
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Biological Activity
The compound [2-[Benzyl(2-phenylethyl)amino]-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C19H18Cl2N2O3
- Molecular Weight : 387.26 g/mol
The compound features a dichloropyridine moiety, which is known to enhance biological activity due to its ability to interact with various biological targets.
Anticancer Activity
Recent studies have demonstrated that derivatives of benzyl and phenylethylamine exhibit significant anticancer properties. Specifically, compounds similar to [2-[Benzyl(2-phenylethyl)amino]-2-oxoethyl] have shown promising results against various cancer cell lines.
- Mechanism of Action :
- The compound induces apoptosis in cancer cells through the activation of caspase pathways. In vitro studies have shown that it can effectively inhibit cell proliferation in U-937 and SK-MEL-1 cell lines with IC50 values ranging from 5.7 to 12.2 μM .
- It does not significantly affect tubulin polymerization or cyclin-dependent kinase (CDK) activity, suggesting alternative pathways for its anticancer effects .
Antimicrobial Activity
Compounds with similar structural features have been investigated for their antimicrobial properties. The presence of the dichloropyridine ring is associated with enhanced antibacterial and antifungal activities.
- Efficacy Against Pathogens :
Study 1: Anticancer Efficacy
A research study conducted by Oliva et al. (2020) evaluated the anticancer effects of various substituted benzyl/phenylethylamino compounds. The study found that specific derivatives induced apoptosis in U-937 cells, confirming the potential of such compounds in cancer therapy .
Study 2: Antimicrobial Properties
In a separate investigation, derivatives similar to [2-[Benzyl(2-phenylethyl)amino]-2-oxoethyl] were tested against common pathogens. The results indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect .
Data Table: Biological Activity Overview
Biological Activity | Target | IC50 Value (μM) | Mechanism |
---|---|---|---|
Anticancer | U-937 Cells | 5.7 - 12.2 | Induction of apoptosis |
Antimicrobial | Various Bacterial Strains | Varies | Disruption of cell wall synthesis |
Properties
IUPAC Name |
[2-[benzyl(2-phenylethyl)amino]-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20Cl2N2O3/c24-20-13-19(14-21(25)26-20)23(29)30-16-22(28)27(15-18-9-5-2-6-10-18)12-11-17-7-3-1-4-8-17/h1-10,13-14H,11-12,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUDKQMSSSDNRIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN(CC2=CC=CC=C2)C(=O)COC(=O)C3=CC(=NC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.